molecular formula C22H23FN2O4S B2984103 [4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251604-64-4

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No.: B2984103
CAS No.: 1251604-64-4
M. Wt: 430.49
InChI Key: YCFMKMYLJVUEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23FN2O4S and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

A study on antitubercular activities investigated a series of compounds, including one similar to the chemical , demonstrating significant activity against Mycobacterium tuberculosis. The compound showed potential in killing intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant strains (Bisht et al., 2010).

Antimicrobial Properties

Research into new pyridine derivatives, including structures similar to the specified chemical, revealed variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Structural Characterization in Drug Synthesis

The compound's structural characterization was reported as a side product in the synthesis of an anti-tuberculosis drug candidate. This demonstrates its relevance in the synthesis and development of new pharmaceutical compounds (Eckhardt et al., 2020).

Antiproliferative Activity

A study focused on the antiproliferative activity of a related compound, emphasizing its potential in cancer research. The compound showed promise in inhibiting cell proliferation, indicating its potential application in oncology (Prasad et al., 2018).

Radiopharmaceutical Potential

A compound closely related to the one was synthesized and evaluated in vivo for its potential as a radiopharmaceutical. This indicates the compound's application in medical imaging and diagnostics (Blanckaert et al., 2005).

Liver Cytochrome P450 Metabolism

Research involving iloperidone, a compound structurally related to the one , focused on its metabolism via cytochrome P450 enzymes. This underscores the compound's relevance in pharmacokinetics and drug metabolism studies (Mutlib & Klein, 1998).

Neuroprotective Activities

Derivatives of aryloxyethylamine, structurally similar to the specified compound, were synthesized and showed promising neuroprotective effects. This suggests potential applications in neurodegenerative diseases and brain injury treatment (Zhong et al., 2020).

Properties

IUPAC Name

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-2-29-18-9-7-17(8-10-18)25-15-21(22(26)24-12-4-3-5-13-24)30(27,28)20-11-6-16(23)14-19(20)25/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFMKMYLJVUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.